2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
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Description
2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (AMTN) is an organic compound belonging to the class of benzo[b]naphthyridinone derivatives. It is a colorless solid with a molecular weight of 298.32 g/mol and is soluble in methanol, ethanol, and acetic acid. It is a promising compound due to its potential applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one:
Pharmaceutical Applications
2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one: has shown potential in the development of new pharmaceutical drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and bacterial infections. Research has indicated its ability to inhibit certain enzymes and receptors, which could be beneficial in drug design .
Anti-Inflammatory Agents
This compound has been studied for its anti-inflammatory properties. It can modulate the activity of inflammatory mediators and pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting these pathways, it can reduce inflammation and potentially treat conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Research has demonstrated that 2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one possesses antimicrobial properties. It has been effective against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance .
Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with cancer cell signaling pathways. These properties make it a valuable compound in the search for new cancer therapies .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of 2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one . It has been found to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This makes it a potential candidate for the development of neuroprotective drugs .
Antioxidant Properties
The compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and aging. Its antioxidant properties are being explored for their therapeutic potential in preventing and treating oxidative stress-related conditions .
properties
IUPAC Name |
2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-3-4-13-11(7-9)15(19)12-8-17(10(2)18)6-5-14(12)16-13/h3-4,7H,5-6,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOQYWBZONHZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one |
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